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Compound of Interest

Compound Name: 4-Cyano-2-methoxybenzoic acid

Cat. No.: B1591558

This in-depth technical guide provides a comprehensive analysis of the core spectroscopic
data for 4-Cyano-2-methoxybenzoic acid. Designed for researchers, scientists, and drug
development professionals, this document elucidates the structural features of this multifaceted
molecule through the lens of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR)
spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. The
causality behind experimental choices and data interpretation is emphasized to provide field-
proven insights.

Introduction

4-Cyano-2-methoxybenzoic acid, with the molecular formula CoH7NOs3, is a substituted
aromatic carboxylic acid.[1] Its structure incorporates a benzene ring functionalized with a
carboxylic acid group, a methoxy group, and a cyano group. This unique combination of
electron-withdrawing (cyano and carboxylic acid) and electron-donating (methoxy) groups
creates a distinct electronic environment, which is reflected in its spectroscopic signatures.
Understanding these signatures is paramount for its identification, purity assessment, and the
prediction of its chemical behavior in various applications, including pharmaceutical and
materials science research.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule. For 4-Cyano-2-methoxybenzoic acid, both *H and 3C NMR provide critical
information for structural verification.
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'H NMR Spectroscopy

The 'H NMR spectrum of 4-Cyano-2-methoxybenzoic acid is expected to show distinct
signals for the carboxylic acid proton, the methoxy protons, and the three aromatic protons.

Expected Chemical Shifts and Multiplicities:
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Proton
Assignment

Expected
Chemical Shift

(3, ppm)

Multiplicity

Integration

Rationale

Carboxylic Acid
(-COOH)

~11.0-13.0

Broad Singlet

1H

The acidic proton
is highly
deshielded and
often exhibits a
broad signal due
to hydrogen
bonding and
chemical

exchange.[2]

Methoxy (-OCHs)

~3.8-4.0

Singlet

3H

The protons of
the methoxy
group are
shielded by the
oxygen atom and
appear as a
sharp singlet as
there are no
adjacent protons

to couple with.[2]
[3]

Aromatic (H-6)

~7.8-8.0

Doublet

1H

This proton is
ortho to the
electron-
withdrawing
carboxylic acid
group, leading to
significant
deshielding. It
will appear as a
doublet due to
coupling with H-
5.
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This proton is

coupled to both

) Doublet of H-6 and H-3,
Aromatic (H-5) ~7.6-7.8 1H o
Doublets resulting in a
doublet of
doublets.

This proton is
adjacent to the
methoxy group
) Singlet (or and meta to the
Aromatic (H-3) ~75-7.7 1H ]
narrow doublet) cyano group. Itis

expected to
show minimal

coupling.

Experimental Protocol: *H NMR Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of 4-Cyano-2-methoxybenzoic acid
in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-ds or CDCI3) in a standard 5 mm
NMR tube.

 Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve
optimal signal resolution.

o Data Acquisition: Acquire the spectrum at room temperature. A sufficient number of scans
should be averaged to obtain a good signal-to-noise ratio.

o Referencing: Chemical shifts should be referenced to the residual solvent peak or an internal
standard like tetramethylsilane (TMS).

3C NMR Spectroscopy

The proton-decoupled 3C NMR spectrum will reveal the number of unique carbon
environments in the molecule.

Expected Chemical Shifts:
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Carbon Assignment

Expected Chemical Shift
(3, ppm)

Rationale

The carbonyl carbon of the

carboxylic acid is highly

Carboxylic Acid (-COOH) ~165-170 ]
deshielded due to the two
adjacent oxygen atoms.[4]
The carbon atom attached to
Aromatic (C-2, attached to - the electron-donating methoxy
~158 - 162 o
OCHs) group is significantly
deshielded.
) The carbon attached to the
Aromatic (C-4, attached to - ] ]
cN) ~135 - 140 electron-withdrawing cyano
group is deshielded.
This carbon is ortho to the
Aromatic (C-6) ~132-135 carboxylic acid group and is
deshielded.
Aromatic (C-1, attached to - The ipso-carbon of the
~120- 125 . .
COOH) carboxylic acid group.
The carbon of the cyano group
Nitrile (-C=N) ~115-120 has a characteristic chemical
shift in this region.
Aromatic (C-5) ~118 - 122
Aromatic (C-3) ~110 - 115
The carbon of the methoxy
Methoxy (-OCHs) ~55-60 group is shielded compared to

the aromatic carbons.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The

IR spectrum of 4-Cyano-2-methoxybenzoic acid will be characterized by the vibrational

frequencies of the carboxylic acid, cyano, and methoxy groups, as well as the aromatic ring.
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Characteristic IR Absorption Bands:

Expected
Functional Group Wavenumber Intensity Vibrational Mode
(cm™)
] ) O-H stretch
Carboxylic Acid O-H 3300 - 2500 Broad
(hydrogen-bonded)
Aromatic C-H 3100 - 3000 Medium C-H stretch
Cyano C=N 2240 - 2220 Strong, Sharp C=N stretch[5]
Carboxylic Acid C=0 1720 - 1680 Strong, Sharp C=0 stretch
Aromatic C=C 1600 - 1450 Medium to Strong C=C stretch
C-O (ether and acid) 1320 - 1210 Strong C-O stretch

Experimental Protocol: FTIR Spectroscopy

o Sample Preparation: Prepare a solid sample by either creating a KBr (potassium bromide)
pellet or using an Attenuated Total Reflectance (ATR) accessory. For a KBr pellet, mix a
small amount of the sample with dry KBr powder and press it into a transparent disk.

 Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

» Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm~1). A
background spectrum of the empty sample holder (or pure KBr pellet) should be recorded
and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which aids in its structural elucidation.

Expected Fragmentation Pattern (Electron lonization - El):

The molecular ion peak (M*") for 4-Cyano-2-methoxybenzoic acid is expected at an m/z of
177, corresponding to its molecular weight.[1] Common fragmentation pathways for benzoic
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acid derivatives involve the loss of neutral fragments from the functional groups.

[M-15]*: Loss of a methyl radical (¢*CHs) from the methoxy group.

[M-17]*: Loss of a hydroxyl radical (*OH) from the carboxylic acid group.[6]

[M-31]*: Loss of a methoxy radical (¢*OCHs).

[M-45]*: Loss of the carboxyl radical («COOH).
Experimental Workflow for Mass Spectrometry
Experimental Protocol: Mass Spectrometry

o Sample Introduction: The sample can be introduced into the mass spectrometer via a direct
insertion probe or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS)
system.

« lonization: Electron lonization (El) is a common method for small organic molecules, typically
using an electron energy of 70 eV.[7]

o Mass Analysis: A mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer,
separates the ions based on their mass-to-charge ratio.

» Detection: A detector records the abundance of each ion, generating a mass spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.
Aromatic compounds like 4-Cyano-2-methoxybenzoic acid exhibit characteristic absorption
bands in the UV region. The presence of the chromophoric carboxylic acid, cyano, and
methoxy groups on the benzene ring will influence the position and intensity of these
absorptions. The spectrum is expected to show absorptions corresponding to T — 1t*
transitions of the aromatic system.

Expected Absorption Maxima (Amax):

¢ An intense absorption band is expected in the range of 240-260 nm.
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e Asecond, possibly less intense, band may appear at a longer wavelength, around 280-300
nm.

The exact positions of these maxima will be influenced by the solvent used for the analysis.
Experimental Protocol: UV-Vis Spectroscopy

o Sample Preparation: Prepare a dilute solution of 4-Cyano-2-methoxybenzoic acid in a UV-
transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be
adjusted to yield an absorbance value between 0.2 and 1.0 at the Amax.

¢ Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

o Data Acquisition: Record the spectrum over a wavelength range of approximately 200-400
nm. A blank spectrum of the solvent should be recorded and subtracted from the sample
spectrum.

Workflow for Spectroscopic Analysis

Conclusion

The spectroscopic analysis of 4-Cyano-2-methoxybenzoic acid provides a detailed blueprint
of its molecular structure. Each technique offers complementary information: NMR
spectroscopy defines the carbon-hydrogen framework, IR spectroscopy identifies the key
functional groups, mass spectrometry confirms the molecular weight and reveals fragmentation
patterns, and UV-Vis spectroscopy probes the electronic structure. By integrating the data from
these methods, a confident and comprehensive structural elucidation can be achieved, which is
a critical step in any research or development endeavor involving this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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